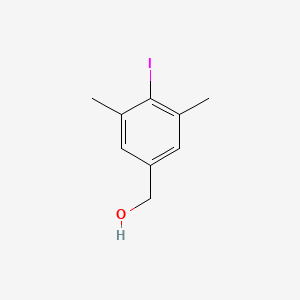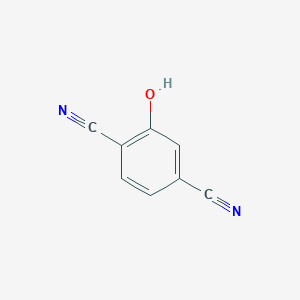
8-Bromo-2,3-dimethyl-3H-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-2,3-dimethylquinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-2,3-dimethylquinazolin-4-one typically involves the reaction of 2,3-dimethylquinazolin-4-one with a brominating agent. One common method is the bromination of 2,3-dimethylquinazolin-4-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production of 8-bromo-2,3-dimethylquinazolin-4-one may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the use of hazardous reagents and solvents. The use of green chemistry principles, such as solvent recycling and waste reduction, is also considered in industrial production to make the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
8-Bromo-2,3-dimethylquinazolin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2,3-dimethylquinazolin-4-one.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted quinazolinones depending on the nucleophile used.
Oxidation Reactions: Oxidized quinazoline derivatives.
Reduction Reactions: 2,3-Dimethylquinazolin-4-one.
Wissenschaftliche Forschungsanwendungen
8-Bromo-2,3-dimethylquinazolin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 8-bromo-2,3-dimethylquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the quinazolinone core play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-Bromo-2,4-dichloroquinazoline
- 6-Bromo-2-(4-pyridyl)-quinazolin-4-one
- 8-Bromo dihydroquinolin-2-one
Uniqueness
8-Bromo-2,3-dimethylquinazolin-4-one is unique due to the presence of both bromine and two methyl groups on the quinazolinone core. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its unique structure allows for specific interactions with molecular targets, which can lead to different biological activities compared to other similar compounds.
Eigenschaften
Molekularformel |
C10H9BrN2O |
|---|---|
Molekulargewicht |
253.09 g/mol |
IUPAC-Name |
8-bromo-2,3-dimethylquinazolin-4-one |
InChI |
InChI=1S/C10H9BrN2O/c1-6-12-9-7(10(14)13(6)2)4-3-5-8(9)11/h3-5H,1-2H3 |
InChI-Schlüssel |
PVOPHRFBUSBIQK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=CC=C2Br)C(=O)N1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5,9,17,17-Tetramethyl-3,8-dioxa-10-azapentacyclo[10.8.0.02,6.07,11.013,18]icosa-1(12),2(6),7(11),9,13(18),19-hexaene](/img/structure/B12101971.png)
![N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-methyl-2-oxo-pyrimidin-4-yl]benzamide](/img/structure/B12101972.png)

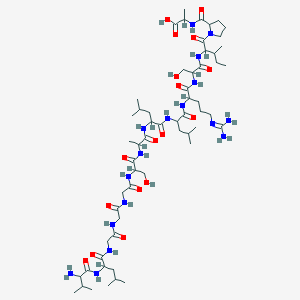
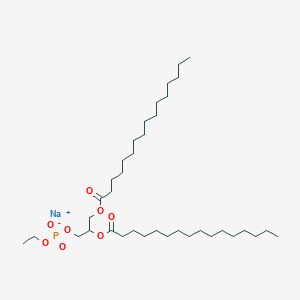
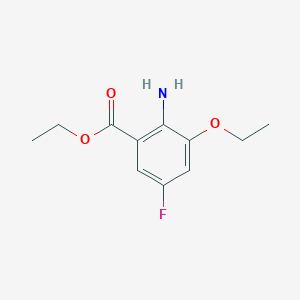
![3-[2-[[2-[[2-(3-Carboxypropanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-4-[(4-methyl-2-oxochromen-6-yl)amino]-4-oxobutanoic acid](/img/structure/B12102023.png)
![6-Methyl-1-[[2-methyl-6-(trifluoromethyl)phenyl]methyl]pyrimidine-2,4-dione](/img/structure/B12102026.png)
